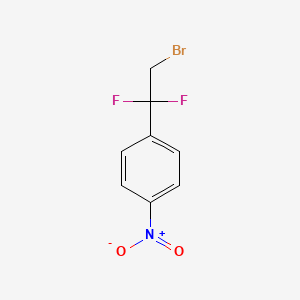![molecular formula C11H17N3O B2625817 2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2199901-67-0](/img/structure/B2625817.png)
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antiviral Activity : Studies have explored the synthesis of pyrimidine analogs, such as those related to sangivamycin and toyocamycin, for their potential antiviral activities. These compounds have shown activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential as antiviral agents (Saxena et al., 1990).
- Antimicrobial and Antifungal Properties : Derivatives of pyrimidine-2(1H)-selenone have been synthesized and evaluated for their strong antimicrobial activities against selected strains of Gram-positive bacteria and fungi. The study explored how the position of a methoxy substituent influences biological activity and crystal structure (Żesławska et al., 2020).
- Anti-inflammatory, Analgesic, and Antipyretic Activities : Research into novel pyrazolone derivatives attached to a pyrimidine moiety has shown potential anti-inflammatory, analgesic, and antipyretic activities, emphasizing the role of specific substituents in enhancing biological effects (Antre et al., 2011).
Chemical Synthesis and Methodologies
- Novel Synthesis Approaches : Innovative methods for synthesizing pyrimidine derivatives have been developed, including the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate, showcasing the efficiency and high yield of the synthesis process (Liu Guo-ji, 2009).
- Facile Synthesis Techniques : Studies have demonstrated efficient, one-step procedures for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via acid-catalyzed reactions, highlighting the simplicity and moderate to good yields of these methods (Gazizov et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-6-5-11(13-9)15-8-10-4-3-7-14(10)2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBUWINRGMFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)
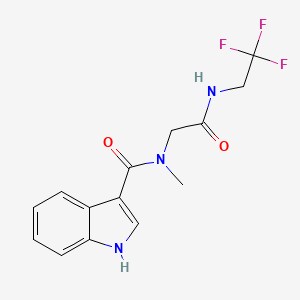
![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)
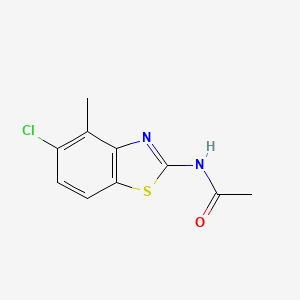
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)
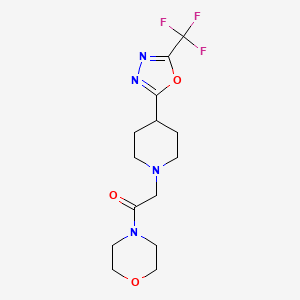
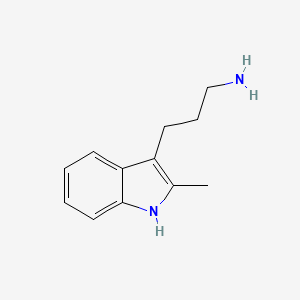
![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)
![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)
